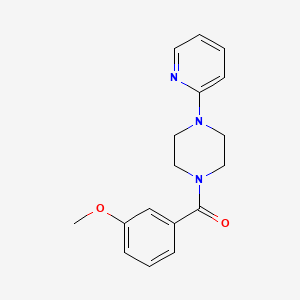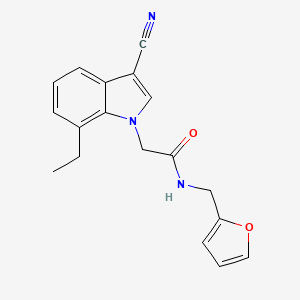![molecular formula C12H10N4S3 B5822166 5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)
5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiadiazole and thiazole derivatives typically involves cyclization reactions, often catalyzed by metal ions. For example, compounds related to the structure of interest have been synthesized using manganese(II) catalyzed reactions. These reactions typically involve the cyclization of substituted thiosemicarbazide or thiohydrazide in the presence of manganese(II) nitrate, leading to the formation of the thiadiazole ring. This cyclization usually accompanies the loss of water or hydrogen sulfide depending on the substituents involved in the reaction (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized by various spectroscopic methods and single-crystal X-ray diffraction. These structures are often stabilized by intramolecular and intermolecular hydrogen bonding, and they crystallize in different systems such as monoclinic. The geometry optimization and comparison with single crystal X-ray data provide insights into the stability and electronic transitions within the molecules (Dani et al., 2013).
Future Directions
The future directions for research on “5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine” and similar compounds could involve further optimization of their synthesis processes, exploration of their potential applications in various fields, and detailed investigation of their biological activities . This could lead to the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
5-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S3/c13-11-15-16-12(19-11)18-7-9-6-17-10(14-9)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIVTXOKQFHHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)


![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)

![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)
![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)

